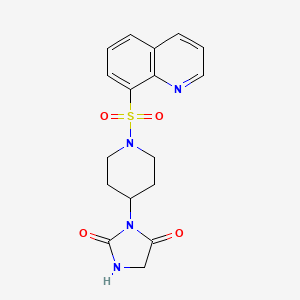

3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The quinoline moiety is a common feature in medicinal chemistry, often associated with antimalarial, antibacterial, and anticancer properties. The sulfonyl linker and piperidinyl group suggest potential for increased solubility and interaction with biological targets.

Synthesis Analysis

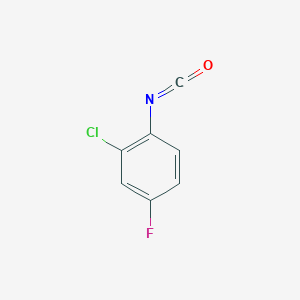

The synthesis of related quinoline-imidazolidine derivatives has been reported. For instance, substituted 3-aminoquinoline-2,4-diones react with isocyanates to yield novel 3-ureidoquinoline-2,4-diones and their cyclic carbinolamide isomers, as described in one study . Another study reports the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to spiro-linked imidazolidine derivatives . Although the exact synthesis of this compound is not detailed, these studies provide insight into potential synthetic routes involving similar quinoline and imidazolidine moieties.

Molecular Structure Analysis

The molecular structure of quinoline-imidazolidine derivatives is characterized by the presence of multiple heterocyclic rings that can engage in various interactions. Single crystal X-ray diffraction has confirmed the structures of some related compounds . The presence of nitrogen atoms in the rings suggests potential for hydrogen bonding, which could be relevant for biological activity.

Chemical Reactions Analysis

The reactivity of quinoline-imidazolidine derivatives involves interactions with nucleophiles such as isothiocyanates and isocyanates, leading to the formation of novel compounds with potential rearrangements under acidic conditions . These reactions expand the chemical diversity of the quinoline-imidazolidine scaffold and may be used to synthesize a wide range of derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-imidazolidine derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups such as the sulfonyl moiety can affect solubility, stability, and reactivity. The characterization of these compounds typically involves NMR, IR, and mass spectrometry, providing detailed information about their chemical environment .

Relevant Case Studies

One study describes the design, synthesis, and biological evaluation of novel imidazolidin-2,4-dione derivatives as HIV-1 fusion inhibitors . These compounds, including those with quinoline substituents, showed significant anti-HIV activity, with some derivatives being more potent than standard compounds. The study also included molecular docking analysis, indicating the potential binding mode of these compounds to the HIV-1 gp41 protein . This case study demonstrates the relevance of quinoline-imidazolidine derivatives in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The compound has been involved in the design and synthesis of novel derivatives aiming at improving biological activities. For instance, a study by Ibrahim et al. (2020) focused on designing and synthesizing novel derivatives as HIV-1 fusion inhibitors. The research demonstrated that some derivatives showed good to excellent anti-HIV activities, indicating the potential of these compounds in developing new therapeutic agents against HIV infection (Ibrahim et al., 2020).

Antimicrobial and Anticonvulsant Properties

Further studies have explored the antimicrobial and anticonvulsant properties of derivatives of this compound. For example, the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents was evaluated by Patel et al. (2012), indicating the potential use of these derivatives in combating microbial infections (Patel et al., 2012). Additionally, Fayed et al. (2021) investigated the anticonvulsant activity of indolinone incorporated derivatives in vivo, suggesting their potential in developing anticonvulsant drugs (Fayed et al., 2021).

Anticancer Activity

The compound's derivatives have also been studied for their potential anticancer properties. Keshavarzian et al. (2018) synthesized derivatives bearing the imidazolidine-2,4-dione structure, evaluating their anticancer activity. The study highlighted the importance of structural modifications to enhance anticancer potency, showcasing the role of these compounds in developing novel anticancer agents (Keshavarzian et al., 2018).

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .

Mode of Action

Piperidine derivatives have been found to interact with their targets in various ways, leading to different biological and pharmacological activities .

Biochemical Pathways

Piperidine derivatives, in general, can affect a wide range of biochemical pathways due to their diverse structures and targets .

Eigenschaften

IUPAC Name |

3-(1-quinolin-8-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c22-15-11-19-17(23)21(15)13-6-9-20(10-7-13)26(24,25)14-5-1-3-12-4-2-8-18-16(12)14/h1-5,8,13H,6-7,9-11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAWDXAYRZZERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)

![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)

![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)

![{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2505664.png)

![Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride](/img/structure/B2505665.png)